A Comprehensive Guide to the Physicochemical Characterization of 4-(2-Methylpyrimidin-4-yl)benzonitrile
A Comprehensive Guide to the Physicochemical Characterization of 4-(2-Methylpyrimidin-4-yl)benzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Foundational Knowledge
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which successful research programs are built. The compound 4-(2-Methylpyrimidin-4-yl)benzonitrile (CAS No. 874778-89-9) represents a confluence of two key pharmacophores: the pyrimidine ring, a cornerstone of numerous therapeutic agents, and the benzonitrile group, a versatile synthetic handle and a modulator of biological activity. Its utility as a molecular building block in the synthesis of targeted therapies necessitates a deep and actionable understanding of its fundamental physicochemical properties.[1]
This guide eschews a simple data sheet in favor of a comprehensive, methodology-focused framework. It is designed for the practicing scientist, providing not only a summary of known identifiers but, more critically, a detailed exposition of the requisite experimental workflows for determining the essential physicochemical parameters that govern a compound's behavior from the bench to its final application. We will explore the causality behind experimental choices and provide robust, self-validating protocols to ensure the generation of high-fidelity data.
Part 1: Chemical Identity and Structural Confirmation
Before any meaningful physicochemical analysis can be undertaken, the identity, structure, and purity of the analyte must be unequivocally confirmed. This section outlines the primary analytical techniques for establishing a baseline structural and purity profile for 4-(2-Methylpyrimidin-4-yl)benzonitrile.
Molecular Identity
The foundational data for 4-(2-Methylpyrimidin-4-yl)benzonitrile is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-(2-methylpyrimidin-4-yl)benzonitrile | [] |
| CAS Number | 874778-89-9 | [3][4] |
| Molecular Formula | C₁₂H₉N₃ | [3][4] |
| Molecular Weight | 195.22 g/mol | [3][4] |
| Canonical SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)C#N | [] |
| InChI Key | HDBBOYFTNLXBKN-UHFFFAOYSA-N | [] |
Spectroscopic and Chromatographic Confirmation
A multi-technique approach is essential for unambiguous confirmation. The workflow below illustrates the logical sequence of analysis.
Caption: Workflow for identity and purity confirmation.
Rationale: HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It separates the main compound from any potential impurities, and the area under the curve provides a quantitative measure of purity.
Step-by-Step Protocol:
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Solvent Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter all solvents through a 0.45 µm filter.
-
Sample Preparation: Accurately weigh ~1 mg of 4-(2-methylpyrimidin-4-yl)benzonitrile and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm (or a wavelength determined by a preliminary UV scan).
-
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides the accurate mass of the molecule, typically as the protonated molecular ion [M+H]⁺, confirming the molecular formula.[5][6]
Step-by-Step Protocol:
-
Sample Preparation: Use the same solution prepared for HPLC analysis (~10-50 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Analysis Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺).
-
Mass Range: Scan from m/z 100 to 500.
-
Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
-
-
Data Analysis: The expected exact mass for the protonated molecule [C₁₂H₁₀N₃]⁺ is 196.0869. The experimentally observed mass should be within a 5 ppm error margin of this value.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~2.8 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group on the pyrimidine ring.
-
~7.5-7.8 ppm (multiplet, 2H): Aromatic protons on the benzonitrile ring ortho to the nitrile group.
-
~8.2-8.5 ppm (multiplet, 2H): Aromatic protons on the benzonitrile ring ortho to the pyrimidine substituent.
-
~7.3 ppm (doublet, 1H): Proton at the 5-position of the pyrimidine ring.
-
~8.8 ppm (doublet, 1H): Proton at the 6-position of the pyrimidine ring.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
~25 ppm: Methyl carbon.
-
~118 ppm: Nitrile carbon (-C≡N).
-
~115-120 ppm: Pyrimidine C5.
-
~128-135 ppm: Aromatic CH carbons of the benzonitrile ring.
-
~155-165 ppm: Aromatic carbons of the pyrimidine ring (C2, C4, C6).
-
Quaternary carbons (benzonitrile C1 and C4) will also be present in the aromatic region, typically with lower intensity.
Part 2: Determination of Core Physicochemical Properties
The following properties are critical for predicting a compound's behavior in biological and chemical systems. The protocols provided are based on established, authoritative methodologies.
Melting Point (MP)
Importance: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting range suggests high purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Aqueous Solubility
Importance: Aqueous solubility is a master variable in drug development, directly influencing absorption, distribution, and bioavailability. Poor solubility is a primary cause of compound attrition.
Caption: Standard shake-flask method for solubility.
Protocol: Shake-Flask Method (OECD Guideline 105)
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Addition: Add an excess amount of solid 4-(2-methylpyrimidin-4-yl)benzonitrile to a series of vials containing the buffer (e.g., 5 mg in 1 mL). The solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the sample (test for non-specific binding first).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it into the mobile phase. Quantify the concentration using a pre-established HPLC-UV calibration curve. The resulting concentration is the equilibrium solubility.
Lipophilicity (LogP)
Importance: The partition coefficient (LogP) describes a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability, metabolic stability, and toxicity.
Protocol: HPLC-Based Determination of LogP Rationale: This method is faster than the traditional shake-flask method and requires less material. It correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standards.
-
Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte (e.g., aniline, toluene, naphthalene).
-
Chromatography:
-
Column: C18 or C8 reverse-phase column.
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good retention and separation of the standards.
-
Flow Rate: 1.0 mL/min.
-
-
Measurement:
-
Inject each standard individually and record its retention time (t_R).
-
Inject the test compound, 4-(2-methylpyrimidin-4-yl)benzonitrile, and record its retention time.
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Calculation:
-
For each compound (standards and analyte), calculate the capacity factor, k' = (t_R - t_0) / t_0.
-
Plot log(k') of the standards versus their known LogP values.
-
Perform a linear regression on this plot. The equation will be: log(k') = m * LogP + c.
-
Using the measured log(k') of the test compound, calculate its LogP using the regression equation.
-
Acidity Constant (pKa)
Importance: The pKa value indicates the extent of ionization of a molecule at a given pH.[9] Since ionization state affects solubility, permeability, and receptor binding, pKa is a critical parameter. 4-(2-Methylpyrimidin-4-yl)benzonitrile has basic nitrogen atoms on the pyrimidine ring that can be protonated.
Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound (~1-5 mM) in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water to ensure solubility throughout the titration.[10]
-
Instrumentation: Use an automated titrator equipped with a calibrated pH electrode suitable for the chosen solvent system.
-
Titration:
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid.
-
The titrant is added in small, precise increments, and the pH is recorded after each addition.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve, where half of the basic sites have been protonated. This point corresponds to an inflection in the first derivative of the titration curve.
-
Specialized software is typically used to accurately calculate the pKa from the titration data.
-
Summary and Interpretation
By systematically executing the protocols outlined in this guide, a researcher can generate a comprehensive physicochemical profile for 4-(2-Methylpyrimidin-4-yl)benzonitrile.
| Physicochemical Property | Recommended Method | Expected Outcome / Data to be Determined |
| Purity | HPLC-UV | Chromatogram showing a major peak with purity >95% |
| Molecular Weight | High-Resolution MS | [M+H]⁺ peak at m/z ≈ 196.0869 (within 5 ppm) |
| Chemical Structure | ¹H and ¹³C NMR | Spectra consistent with predicted chemical shifts |
| Melting Point | Capillary Method | A sharp melting range (e.g., 125-127 °C) |
| Aqueous Solubility | Shake-Flask (pH 7.4) | Quantitative value in µg/mL or µM |
| Lipophilicity | HPLC Retention | LogP value (typically between 1.0 and 3.5) |
| Acidity Constant | Potentiometric Titration | pKa value(s) for the pyrimidine nitrogens |
This integrated dataset provides a holistic view of the molecule's properties. For example, a low pKa (indicating a relatively strong base) combined with moderate LogP and low aqueous solubility would inform formulation strategies, suggesting that a salt form might be necessary to improve solubility and dissolution for in vivo studies. This rigorous, methodology-driven approach ensures that subsequent research and development efforts are built on a foundation of accurate and reliable data.
References
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Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link].
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. Available from: [Link].
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4-(2-Methylpyrimidin-4-yl)benzonitrile. ShiJiaZhuang Smo Chemical Technology Co.,LTD. Available from: [Link].
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Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link].
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available from: [Link].
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Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Available from: [Link].
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13C NMR Chemical Shift. Oregon State University. Available from: [Link].
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Benzonitrile, 4-methyl-. NIST WebBook. Available from: [Link].
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Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. Available from: [Link].
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4-(2-Methylpyridin-4-yl)benzonitrile | C13H10N2. PubChem. Available from: [Link].
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4-[2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetyl]benzonitrile. PubChem. Available from: [Link].
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4-(4-Methylphenoxy)benzonitrile | C14H11NO. PubChem. Available from: [Link].
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2-Chloro-4-(2-methylpyridin-3-yl)benzonitrile | C13H9ClN2. PubChem. Available from: [Link].
-
4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. Available from: [Link].
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4-Fluoro-2-(2-methylpyridin-3-yl)benzonitrile. PubChem. Available from: [Link].
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available from: [Link].
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Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available from: [Link].
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Application News. Shimadzu. Available from: [Link].
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4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. PubChem. Available from: [Link].
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Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry. National Institutes of Health. Available from: [Link].
-
4-Methyl-2-(5-methylpyridin-3-yl)benzonitrile | C14H12N2. PubChem. Available from: [Link].
-
Benzonitrile, 4-nitro-. NIST WebBook, SRD 69. Available from: [Link].
-
Benzonitrile, 4-(5-propyl-2-pyridinyl)- | C15H14N2. PubChem. Available from: [Link].
-
4-Isopropylbenzonitrile | C10H11N. PubChem. Available from: [Link].
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